Product packaging for Silane, tris[(1-methylethyl)thio]-(Cat. No.:CAS No. 17891-55-3)

Silane, tris[(1-methylethyl)thio]-

Cat. No.: B102112
CAS No.: 17891-55-3
M. Wt: 253.6 g/mol
InChI Key: JSNFPRDBBIFLRM-UHFFFAOYSA-N
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Description

Silane, tris[(1-methylethyl)thio]- is a useful research compound. Its molecular formula is C9H21S3Si and its molecular weight is 253.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, tris[(1-methylethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, tris[(1-methylethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21S3Si B102112 Silane, tris[(1-methylethyl)thio]- CAS No. 17891-55-3

Properties

InChI

InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNFPRDBBIFLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S[Si](SC(C)C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21S3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17891-55-3
Record name Tris(isopropylthio)silane
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Overview of Tris Alkylthio Silane Chemistry in Contemporary Organic Synthesis

Introduction to Organosilicon Compounds with Silicon-Sulfur Bonds

Organosilicon compounds, which feature carbon-silicon bonds, are a cornerstone of modern chemistry, with applications ranging from materials science to organic synthesis. encyclopedia.pubwikipedia.org Within this broad class of molecules, those containing silicon-sulfur (Si-S) bonds represent a unique and versatile subgroup. The Si-S bond, while possessing distinct characteristics compared to the more common silicon-oxygen (Si-O) or silicon-carbon (Si-C) bonds, offers a valuable tool for synthetic chemists. wikipedia.org The reactivity of these compounds is often dictated by the inherent polarity and bond strength of the Si-S linkage.

The synthesis of organic sulfur compounds can be achieved through various methods involving silicon-containing reagents. osti.gov For instance, reactions of thiosilanes with halo derivatives of sulfur proceed via exchange mechanisms, yielding organic sulfur derivatives and silicon byproducts. osti.gov The insertion of silylenes into sulfur-sulfur or silicon-sulfur single bonds has also been explored as a route to these compounds. dtic.mil These synthetic strategies have paved the way for the preparation of a number of sulfur compounds that are otherwise difficult to obtain. osti.gov

Historical Context and Evolution of Tris(alkylthio)silanes as Synthetic Reagents

The exploration of organosilicon compounds dates back to the 19th century, with significant advancements in their synthetic applications occurring throughout the 20th century. wikipedia.org While much of the early focus was on compounds with Si-C and Si-O bonds, the unique reactivity of silicon-sulfur compounds gradually gained recognition.

A pivotal moment in the evolution of silicon-based reagents for radical chemistry came in the late 1980s with the introduction of tris(trimethylsilyl)silane (B43935) (TTMSS) by Chatgilialoglu and coworkers. organic-chemistry.orgnih.gov This development was driven by the need for less toxic alternatives to commonly used reagents like tributyltin hydride in radical reactions. organic-chemistry.org Silanes were identified as promising candidates, although the strength of the silicon-hydrogen (Si-H) bond in simple silanes was a limitation. organic-chemistry.org The discovery that substituting alkyl groups with silyl (B83357) groups weakens the Si-H bond was a crucial breakthrough, leading to the emergence of TTMSS as a potent radical-based reducing agent. organic-chemistry.org

Following this, research into other substituted silanes, including those with sulfur-containing groups, began to expand. A 1992 study specifically investigated the reducing abilities of tris(alkylthio)silanes, contributing to a deeper understanding of their chemical behavior. acs.org The synthesis and characterization of various tris[(alkylthio)methyl]silanes and their metal complexes further broadened the scope of this class of compounds. nih.gov These developments have established tris(alkylthio)silanes as valuable reagents in the toolkit of synthetic organic chemists.

Significance of Silane (B1218182), tris[(1-methylethyl)thio]- within the Family of Silicon-Based Radical Donors

Within the family of silicon-based radical donors, Silane, tris[(1-methylethyl)thio]- holds a specific position due to the influence of its isopropylthio substituents. The nature of the groups attached to the silicon atom significantly impacts the properties of the silane, particularly the strength of the Si-H bond, which is a key determinant of its effectiveness as a radical donor.

While tris(trimethylsilyl)silane (TTMSS) is a well-established and highly effective radical-based reducing agent, the study of analogous compounds with different substituents, such as alkylthio groups, allows for the fine-tuning of reactivity. organic-chemistry.orgnih.govwikipedia.org The electronic and steric properties of the (1-methylethyl)thio groups influence the stability of the resulting silyl radical and the kinetics of hydrogen atom transfer.

The reactivity of the tris(trimethylsilyl)silane-derived radical has been extensively studied, revealing its high reactivity and low selectivity in additions to alkenes. nih.gov By analogy, the behavior of the radical derived from Silane, tris[(1-methylethyl)thio]- is expected to be influenced by the sulfur atoms and isopropyl groups. These substituents can affect the radical's stability and its interaction with various substrates. The use of Silane, tris[(1-methylethyl)thio]- as a reagent in organic synthesis, particularly for preparing unsymmetrical dialkyl sulfides, highlights its role as a safer alternative to hydrogen sulfide (B99878).

Synthetic Methodologies for Silane, Tris 1 Methylethyl Thio and Analogues

General Synthetic Routes to Tris(alkylthio)silanes

The primary and most direct method for synthesizing tris(alkylthio)silanes involves the reaction of a suitable trichlorosilane (B8805176) with an alkylthiol. Trichlorosilane (HSiCl₃) is a common and commercially available starting material used extensively in the production of silicon-containing organic compounds. wikipedia.orgnih.gov The general reaction proceeds by the nucleophilic substitution of the chlorine atoms on the silicon by the sulfur atom of the thiol.

This reaction can be represented by the following general equation: HSiCl₃ + 3 R-SH + 3 Base → HSi(SR)₃ + 3 Base·HCl

Key features of this synthetic route include:

Thiol Reactant : A variety of alkylthiols (mercaptans) can be used, allowing for the synthesis of a wide range of tris(alkylthio)silane analogues.

Base : The reaction produces three equivalents of hydrogen chloride (HCl) as a byproduct. To neutralize this strong acid and drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), is required. The base forms a salt (e.g., triethylammonium (B8662869) chloride) which typically precipitates from the reaction mixture.

Inert Conditions : Trichlorosilane reacts rapidly with water to produce siloxane polymers and HCl. wikipedia.org Therefore, the synthesis must be carried out under anhydrous conditions using an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis of the starting material and intermediates. orgsyn.org

An alternative, though less common, approach could involve the dehydrogenative coupling of a hydrosilane with a thiol, potentially catalyzed by a metal complex. researchgate.net This method avoids the formation of a halide salt byproduct.

Specific Synthesis of Silane (B1218182), tris[(1-methylethyl)thio]-

The synthesis of Silane, tris[(1-methylethyl)thio]- follows the general route described above. The specific reactants are trichlorosilane (HSiCl₃) and (1-methylethyl)thiol, which is more commonly known as isopropylthiol or isopropyl mercaptan.

The balanced chemical equation for this synthesis is: HSiCl₃ + 3 CH₃CH(SH)CH₃ + 3 (C₂H₅)₃N → HSi(SCH(CH₃)₂)₃ + 3 (C₂H₅)₃N·HCl

A typical laboratory procedure would involve dissolving isopropylthiol and triethylamine in an anhydrous, non-protic solvent like tetrahydrofuran (B95107) (THF), diethyl ether, or a hydrocarbon solvent. The solution would be cooled in an ice bath, and trichlorosilane would be added dropwise with vigorous stirring under an inert atmosphere. orgsyn.org After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of Silane, tris[(1-methylethyl)thio]- is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Changing the polarity of the solvent can help to suppress side reactions and facilitate the separation of impurities. google.com For instance, the choice of solvent affects the solubility of the triethylammonium chloride byproduct, which can influence its ease of removal by filtration. The reaction temperature is controlled to manage the exothermic nature of the acid-base neutralization and the substitution reaction. orgsyn.org Maintaining a low temperature during the addition of trichlorosilane is a common strategy. orgsyn.org

A summary of key optimization parameters is provided in the table below.

ParameterConditionRationale
Reactant Stoichiometry A slight excess (5-10%) of thiol and base may be used.Ensures complete consumption of the limiting reagent, trichlorosilane. google.com
Reaction Temperature Initial addition at 0 °C, followed by stirring at room temperature or gentle reflux.Controls the initial exothermic reaction and then provides sufficient energy to drive the reaction to completion. orgsyn.org
Solvent Anhydrous, non-protic solvents such as THF, diethyl ether, or toluene.Prevents hydrolysis of chlorosilane and provides a suitable medium for the reaction. Solvent choice can impact byproduct solubility. google.com
Order of Addition Slow, dropwise addition of trichlorosilane to the mixture of thiol and base.Maintains control over the reaction rate and temperature. orgsyn.org
Atmosphere Strict exclusion of moisture and oxygen by using an inert atmosphere (N₂ or Ar).Prevents unwanted side reactions like hydrolysis of the silane and oxidation of the thiol.

Isolation and Purity Assessment Techniques

After the reaction is complete, a series of steps are required to isolate the pure product. The final purity is then confirmed using standard analytical methods.

Isolation:

Filtration : The first step is to remove the precipitated amine hydrochloride salt. This is typically done by filtration under an inert atmosphere. The solid filter cake is washed with additional anhydrous solvent to recover any entrained product. orgsyn.org

Solvent Removal : The solvent is removed from the filtrate using a rotary evaporator.

Purification : Silane, tris[(1-methylethyl)thio]- is a liquid, and the most common method for purifying such silane compounds is fractional distillation under reduced pressure (vacuum distillation). orgsyn.orggoogle.com This technique separates the desired product from any non-volatile impurities or byproducts with different boiling points.

Purity Assessment: The identity and purity of the final product are confirmed through a combination of spectroscopic and chromatographic techniques.

TechniqueInformation Provided
Gas Chromatography (GC) Assesses the purity of the sample by separating volatile components. A single peak indicates a high degree of purity. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ²⁹Si NMR confirms the silicon environment.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns that can help confirm the structure. uni.lu
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the Si-H bond (strong, sharp absorbance around 2100-2200 cm⁻¹) and C-S bonds.

Mechanistic Investigations of Silane, Tris 1 Methylethyl Thio Reactivity

Radical-Mediated Reaction Pathways

Radical reactions involving "Silane, tris[(1-methylethyl)thio]-" are primarily characterized by the cleavage of the silicon-hydrogen bond, leading to the formation of a silyl (B83357) radical. This process is central to its application as a reducing agent or a radical chain transfer agent in various chemical transformations.

Initiation Mechanisms in Radical Reactions

The initiation of radical reactions involving "Silane, tris[(1-methylethyl)thio]-" typically requires an external source to generate the initial radical species. This is often achieved through the thermal or photochemical decomposition of a radical initiator. For instance, azobisisobutyronitrile (AIBN) is a common thermal initiator that, upon heating, decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas. These cyanopropyl radicals can then initiate the radical chain by abstracting the hydrogen atom from the silane (B1218182).

Another common method for initiating these reactions is through the use of peroxides, such as dibenzoyl peroxide or di-tert-butyl peroxide, which generate alkoxyl radicals upon thermal or photochemical decomposition. These highly reactive oxygen-centered radicals readily abstract the hydrogen atom from the Si-H bond of "Silane, tris[(1-methylethyl)thio]-", thereby propagating the radical chain. The choice of initiator depends on the specific reaction conditions and the desired outcome of the transformation.

Hydrogen Atom Transfer (HAT) Kinetics and Thermodynamics

Hydrogen Atom Transfer (HAT) is a fundamental step in the radical-mediated reactions of "Silane, tris[(1-methylethyl)thio]-". The efficiency of this silane as a reducing agent or a chain transfer agent is directly related to the kinetics and thermodynamics of the HAT process.

The Si-H bond dissociation energy (BDE) is a critical thermodynamic parameter that governs the feasibility of a hydrogen atom transfer reaction. A lower BDE indicates a weaker bond, making hydrogen abstraction more favorable. The BDE of the Si-H bond in silanes is influenced by the nature of the substituents on the silicon atom. encyclopedia.pubgelest.com Electron-withdrawing groups tend to strengthen the Si-H bond, while silyl groups can weaken it. encyclopedia.puborganic-chemistry.org

Table 1: Selected Si-H Bond Dissociation Energies (BDEs)

CompoundBDE (kcal/mol)
Triethylsilane (Et₃Si-H)90
Tris(trimethylsilyl)silane (B43935) ((TMS)₃Si-H)79
Tributyltin hydride (Bu₃Sn-H)74

This table presents data for comparative purposes. The BDE for Silane, tris[(1-methylethyl)thio]- is not explicitly listed.

The rate at which a radical abstracts a hydrogen atom from a silane is a key kinetic parameter. The tert-butoxyl radical is a commonly used radical for studying HAT reactions due to its well-characterized reactivity. acs.orgacs.orgnist.govprinceton.edu Laser flash photolysis techniques have been employed to measure the absolute rate constants for the reaction of tert-butoxyl radicals with various silanes. acs.org

While a specific rate constant for the reaction of the tert-butoxyl radical with "Silane, tris[(1-methylethyl)thio]-" is not documented, data for other silanes provide a useful framework for understanding its likely reactivity. The rate constants are sensitive to the substituents on the silicon atom. For instance, at 300 K, the rate constant for hydrogen abstraction from triethylsilane by a tert-butoxyl radical is 5.7 x 10⁶ M⁻¹s⁻¹. acs.org The presence of the three isopropylthio groups in "Silane, tris[(1-methylethyl)thio]-" would be expected to influence this rate constant through both steric and electronic effects.

Table 2: Absolute Rate Constants for H-Abstraction from Silanes by the tert-Butoxyl Radical at 300 K

SilaneRate Constant (ka, M⁻¹s⁻¹)
Et₃SiH5.7 x 10⁶
n-C₆H₁₁SiH₃10.6 x 10⁶
C₆H₅SiH₃7.5 x 10⁶
Cl₃SiH~40 x 10⁶
(EtO)₃SiH2.0 x 10⁶ (from methylene (B1212753) positions)

Source: Data compiled from laser flash photolysis studies. acs.org

Stereochemical Aspects of Radical Reactions Involving Tris(alkylthio)silanes

When a radical reaction creates a new chiral center, the stereochemical outcome is a critical consideration. In reactions involving hydrogen abstraction from a prochiral center, the resulting radical intermediate is often trigonal planar and sp²-hybridized. chemistrysteps.com Subsequent reaction of this achiral radical can occur from either face with equal probability, leading to a racemic mixture of products. chemistrysteps.comyoutube.com

If "Silane, tris[(1-methylethyl)thio]-" is used to reduce a substrate that already contains a stereocenter and the reaction generates a new one, a mixture of diastereomers may be formed. chemistrysteps.com The stereocenter already present in the molecule can influence the approach of the reagents, potentially leading to an unequal mixture of diastereomers. However, radical reactions are often less stereoselective than their ionic counterparts. youtube.com The stereochemical outcome of reactions involving chiral silanes themselves, where the silicon atom is the stereocenter, is an area of ongoing research, with Lewis base catalysis showing promise in controlling the stereochemistry at silicon. nih.gov

Hydrosilylation Mechanisms

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for the formation of organosilicon compounds. The mechanism of this reaction is highly dependent on the catalyst and the nature of the substrates.

Mechanism of Hydrosilylation with Electron-Donating Alkenes

The hydrosilylation of alkenes using "Silane, tris[(1-methylethyl)thio]-" is typically facilitated by transition metal catalysts, such as those based on platinum, rhodium, or nickel. While specific studies on this exact silane are not prevalent, the mechanism can be understood through well-established catalytic cycles, primarily the Chalk-Harrod and modified Chalk-Harrod mechanisms.

The Chalk-Harrod mechanism, one of the most widely accepted pathways for platinum-catalyzed hydrosilylation, involves several key steps:

Oxidative Addition: The catalyst, typically a low-valent metal complex, undergoes oxidative addition of the Si-H bond of "Silane, tris[(1-methylethyl)thio]-" to form a metal-silyl-hydride intermediate.

Alkene Coordination: The electron-donating alkene then coordinates to the metal center.

Insertion: The coordinated alkene inserts into the metal-hydride bond. This step can proceed in two ways, leading to either a linear or a branched alkyl-metal intermediate, which dictates the regioselectivity of the reaction.

Reductive Elimination: The final step is the reductive elimination of the silylated product, regenerating the active catalyst.

A modified Chalk-Harrod mechanism proposes that the alkene may first insert into the metal-silicon bond, followed by reductive elimination. The operative mechanism can be influenced by the specific catalyst system and the steric and electronic properties of both the silane and the alkene. The electron-donating nature of the alkene can enhance its coordination to the metal center, potentially influencing the rate and selectivity of the reaction. The bulky isopropylthio groups on the silane can also play a significant role in the steric environment around the metal center, affecting the approach of the alkene and the subsequent insertion step.

Table 1: Key Steps in the Chalk-Harrod Mechanism for Hydrosilylation

StepDescription
1. Oxidative Addition The Si-H bond of the silane adds to the metal center, forming a metal-silyl-hydride complex.
2. Alkene Coordination The alkene substrate coordinates to the metallic center of the catalyst.
3. Insertion The coordinated alkene inserts into either the metal-hydride or metal-silyl bond.
4. Reductive Elimination The silylated product is eliminated from the metal center, regenerating the catalyst.

Regioselectivity and Stereoselectivity in Hydrosilylation

The regioselectivity of the hydrosilylation of electron-donating alkenes with "Silane, tris[(1-methylethyl)thio]-" determines whether the silyl group attaches to the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the double bond. This outcome is heavily influenced by the catalyst and the steric bulk of the silane. The use of bulky ligands on the catalyst or a bulky silane like "Silane, tris[(1-methylethyl)thio]-" generally favors the formation of the sterically less hindered anti-Markovnikov product.

Stereoselectivity becomes important when the hydrosilylation reaction creates a new chiral center. The use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome is determined during the insertion step, where the alkene approaches the metal-hydride or metal-silyl bond from a specific face, guided by the chiral environment of the catalyst.

Other Pathways of Reactivity and Potential Transformations

Beyond hydrosilylation, "Silane, tris[(1-methylethyl)thio]-" can undergo other transformations, particularly under thermal or oxidative stress.

Thermal Decomposition Pathways and Products

While specific experimental data on the thermal decomposition of "Silane, tris[(1-methylethyl)thio]-" is scarce, a plausible pathway can be predicted based on the bond dissociation energies of the linkages within the molecule. The stability of the molecule is dictated by the weakest bond, which is the most likely to undergo homolytic cleavage at elevated temperatures.

The relevant average bond dissociation energies (in kJ/mol) are approximately:

Si-H: ~323 kJ/mol

Si-S: ~290 kJ/mol

S-C: ~272 kJ/mol

C-H: ~413 kJ/mol

C-C: ~348 kJ/mol

Based on these values, the S-C bond is the weakest, followed by the Si-S bond. Therefore, the initial step in the thermal decomposition is likely the homolytic cleavage of either the S-C or Si-S bond, generating radical intermediates. For instance, cleavage of the S-C bond would produce a thiyl radical and an isopropyl radical. These highly reactive radicals can then initiate a chain reaction, leading to a complex mixture of decomposition products through processes like hydrogen abstraction, radical recombination, and disproportionation.

A possible decomposition pathway could involve:

Initiation: Homolytic cleavage of an S-C or Si-S bond.

Propagation: The initial radicals abstract hydrogen atoms from other molecules or undergo further fragmentation.

Termination: Radicals combine to form stable products.

The final products would likely include various smaller organosilicon fragments, sulfur compounds, and hydrocarbons.

Table 2: Average Bond Dissociation Energies in "Silane, tris[(1-methylethyl)thio]-"

BondAverage Dissociation Energy (kJ/mol)
S-C~272
Si-S~290
Si-H~323
C-C~348
C-H~413

Oxidative Pathways and Stability

The presence of both a Si-H bond and thioether linkages makes "Silane, tris[(1-methylethyl)thio]-" susceptible to oxidation. The Si-H bond is known to be oxidizable to a silanol (B1196071) (Si-OH) group in the presence of various oxidizing agents.

The thioether (sulfide) groups can also be oxidized. Mild oxidation would likely convert the sulfide (B99878) to a sulfoxide, while stronger oxidation conditions could lead to the formation of a sulfone. The oxidation of organosulfur compounds can proceed through various mechanisms, often involving reactive oxygen species.

Spectroscopic Characterization for Mechanistic Elucidation of Silane, Tris 1 Methylethyl Thio

Spectroscopic Techniques for Structural Confirmation of Intermediates

To understand the reaction pathways of Silane (B1218182), tris[(1-methylethyl)thio]-, it is essential to identify and structurally characterize the intermediates formed during a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR spectroscopy can provide detailed structural information about intermediates. For instance, in hydrolysis and condensation reactions, the disappearance of the Si-H proton signal and the appearance of new signals corresponding to silanol (B1196071) (Si-OH) intermediates can be tracked.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify functional groups. The characteristic stretching frequency of the Si-H bond can be monitored to follow the consumption of the starting silane. The appearance of a broad O-H stretching band would indicate the formation of silanol intermediates.

In Situ Spectroscopic Monitoring of Reaction Kinetics

Monitoring reactions as they occur, or in situ, provides real-time data on the rate of transformation. For reactions involving silanes, techniques that can measure changes in the physical properties of the reaction mixture are particularly effective.

One such method is optical turbidity scanning, which can be used to follow the kinetics of processes like hydrolysis and condensation. nih.govmdpi.com The hydrolysis of an insoluble silane can be monitored by the increase in transmission as the neat silane phase is consumed. mdpi.com Conversely, the subsequent condensation to form larger silicon-based oligomers and polymers often leads to increased turbidity or light scattering, which can be quantified. nih.govmdpi.com

Dynamic Light Scattering (DLS) can be used in conjunction with turbidity measurements to confirm the formation and track the growth of particles during condensation and aggregation processes. nih.gov

Table 1: Illustrative In Situ Monitoring Data for Silane Hydrolysis and Condensation

Time (minutes)Reactant Concentration (%)Turbidity (Arbitrary Units)
01000.05
10850.12
20680.25
30500.45
40320.68
50150.85
6050.95

This table provides a hypothetical representation of data that could be obtained from in situ monitoring of a reaction involving Silane, tris[(1-methylethyl)thio]-.

Advanced Spectroscopic Methods (e.g., Laser Flash Photolysis) in Elucidating Reaction Dynamics

To study the kinetics of very fast reactions involving radical intermediates, time-resolved techniques are necessary. Laser Flash Photolysis (LFP) is a premier method for generating a high concentration of transient species, such as silyl (B83357) radicals, and monitoring their subsequent reactions in real-time. nih.gov

In a typical LFP experiment involving Silane, tris[(1-methylethyl)thio]-, a short laser pulse would be used to photolytically cleave a precursor molecule, generating the ((CH₃)₂CHS)₃Si• radical. The decay of this radical, either through unimolecular rearrangement or bimolecular reactions (e.g., addition to an alkene or hydrogen abstraction), is then monitored by time-resolved optical absorption spectroscopy. nih.gov This allows for the direct measurement of absolute rate constants for the reactions of the silyl radical, providing critical data for understanding its reactivity and selectivity. nih.gov

Computational Chemistry Approaches to Elucidate Silane, Tris 1 Methylethyl Thio Reaction Pathways

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For Silane (B1218182), tris[(1-methylethyl)thio]-, these calculations provide insights into the distribution of electrons, the nature of its chemical bonds, and the energies of its molecular orbitals.

Detailed electronic structure calculations for Silane, tris[(1-methylethyl)thio]- are not extensively available in dedicated public studies. However, the principles of such calculations can be outlined. Typically, methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to obtain the wave function and energy of the molecule. From these, various electronic properties can be derived.

For analogous silyl (B83357) radicals, multiple scattering X(alpha) calculations have been utilized to understand their electronic transitions. researchgate.net This method, a variant of density functional theory, is particularly useful for calculating the electronic structure of radicals and predicting their spectroscopic properties.

Table 1: Hypothetical Electronic Structure Data for Silane, tris[(1-methylethyl)thio]- (Illustrative)

PropertyCalculated ValueMethod
Highest Occupied Molecular Orbital (HOMO) Energy-8.5 eVDFT/B3LYP
Lowest Unoccupied Molecular Orbital (LUMO) Energy1.2 eVDFT/B3LYP
HOMO-LUMO Gap9.7 eVDFT/B3LYP
Dipole Moment1.5 DDFT/B3LYP

Note: The data in this table is illustrative and based on typical values for similar organosilicon compounds. Specific computational studies on Silane, tris[(1-methylethyl)thio]- are required for validated data.

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of chemical reactions, including the stability of reactants, products, and transition states. For Silane, tris[(1-methylethyl)thio]-, DFT studies are crucial for understanding its mechanism as a reducing agent, which involves the transfer of a hydrogen atom.

While specific DFT studies on the reaction energetics of Silane, tris[(1-methylethyl)thio]- are not readily found in the literature, the energetics of related radical reactions have been explored. For instance, the reaction of silyl radicals with various substrates is a key area of investigation. DFT calculations can provide the Gibbs free energy changes (ΔG) for these reactions, indicating their spontaneity.

Table 2: Hypothetical Reaction Energetics for the H-abstraction from Silane, tris[(1-methylethyl)thio]- by a Methyl Radical (Illustrative)

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Computational Method
(i-PrS)₃SiH + •CH₃ → (i-PrS)₃Si• + CH₄-10.5-11.2DFT (B3LYP/6-31G*)

Note: This table presents hypothetical data to illustrate the type of information obtained from DFT studies. The values are based on known bond dissociation energies and typical reaction energetics.

Theoretical Prediction of Bond Dissociation Energies and Activation Barriers

A critical parameter in the reactivity of Silane, tris[(1-methylethyl)thio]- as a reducing agent is the Si-H bond dissociation energy (BDE). A lower BDE facilitates the donation of a hydrogen atom to a radical species, which is the key step in its reducing action.

Experimental studies using photoacoustic calorimetry have determined the Si-H bond dissociation energy for tris(alkylthio)silanes to be approximately 83 kcal/mol. researchgate.netresearchgate.netresearchgate.net Theoretical calculations, typically using DFT or higher-level ab initio methods, can be employed to predict these BDEs. These calculations are vital for validating experimental findings and for predicting the BDEs of new, unstudied compounds.

Furthermore, computational methods can predict the activation barriers for reactions involving Silane, tris[(1-methylethyl)thio]-. For example, the activation energy for the abstraction of the hydrogen atom by a radical can be calculated, providing insight into the reaction kinetics.

Table 3: Comparison of Experimental and Theoretical Si-H Bond Dissociation Energy (BDE)

CompoundExperimental BDE (kcal/mol)Theoretical BDE (kcal/mol)Theoretical Method
Silane, tris[(1-methylethyl)thio]-~83 researchgate.netresearchgate.netresearchgate.netNot available-
Tris(methylthio)silane~83 researchgate.netresearchgate.netNot available-

Simulation of Spectroscopic Properties (e.g., UV-Vis absorption transitions)

Computational chemistry can simulate various spectroscopic properties of molecules, which is invaluable for identifying transient species like radicals in reaction mechanisms. For the tris(isopropylthio)silyl radical, ((i-PrS)₃Si•), which is formed during the reduction reactions, its optical absorption spectrum can be predicted.

Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies and thus predicting UV-Vis absorption spectra. For the radicals derived from tris(alkylthio)silanes, multiple scattering X(alpha) calculations have been used to show that the dominant absorption in the UV-vis region corresponds to σ(Si-S) → SOMO (Singly Occupied Molecular Orbital) and SOMO → σ*(Si-S) transitions. researchgate.net

Table 4: Hypothetical Simulated UV-Vis Absorption Data for the Tris(isopropylthio)silyl Radical ((i-PrS)₃Si•) (Illustrative)

TransitionWavelength (nm)Oscillator StrengthComputational Method
σ(Si-S) → SOMO3500.05TD-DFT (B3LYP)
SOMO → σ*(Si-S)2800.12TD-DFT (B3LYP)

Note: This table is illustrative. Experimental studies have observed the optical absorption spectra of these radicals, and computational simulations would aim to reproduce and interpret these findings.

Molecular Dynamics Simulations of Reactivity and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their reactions and the influence of the surrounding environment, such as a solvent. For Silane, tris[(1-methylethyl)thio]-, MD simulations could be used to model the diffusion of the silane and a substrate in a solvent, the conformational changes that occur prior to reaction, and the role of solvent molecules in stabilizing or destabilizing transition states.

While specific MD simulations for Silane, tris[(1-methylethyl)thio]- are not documented in readily available literature, the methodology is powerful. Such simulations would involve defining a force field that accurately describes the inter- and intramolecular interactions of the silane, the substrate, and the solvent molecules. The trajectories of the atoms would then be calculated over time by integrating Newton's equations of motion.

These simulations can provide qualitative and quantitative insights into how different solvents might affect the rate and selectivity of the reduction reactions carried out by Silane, tris[(1-methylethyl)thio]-. For example, polar solvents might influence the stability of charged intermediates or transition states differently than nonpolar solvents.

Contemporary Applications of Silane, Tris 1 Methylethyl Thio in Synthetic Organic Chemistry

Reductive Functional Group Transformations

Silane (B1218182), tris[(1-methylethyl)thio]- has been identified as an effective radical-based reducing agent, providing a valuable alternative to traditional reagents like organotin hydrides. researchgate.netdatapdf.com Its utility stems from its ability to participate in free radical chain reactions to achieve the reduction of a variety of functional groups.

The replacement of a halogen atom with a hydrogen atom, known as hydrodehalogenation, is a fundamental transformation in organic synthesis. Silane, tris[(1-methylethyl)thio]- has proven to be a competent reagent for the reduction of organic halides under free-radical conditions. researchgate.net The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. researchgate.netacs.org

The general mechanism involves the generation of a tris(isopropylthio)silyl radical, which then abstracts the halogen atom from the organic halide to form an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from a molecule of Silane, tris[(1-methylethyl)thio]-, yielding the desired hydrocarbon and regenerating the silyl (B83357) radical to continue the chain reaction.

Research by Chatgilialoglu and coworkers demonstrated the efficacy of this reagent for various organic halides. researchgate.netdatapdf.com Alkyl bromides and iodides undergo smooth and complete reduction to the corresponding alkanes in a relatively short time. researchgate.net The reduction of alkyl chlorides is also feasible, although it generally requires longer reaction times and the periodic addition of the initiator to maintain the radical chain process. researchgate.net

Substrate TypeReagentInitiatorGeneral Reaction ConditionsOutcomeReference
Alkyl IodidesSilane, tris[(1-methylethyl)thio]-AIBNToluene, 75-90 °C, ~0.5 hComplete reduction to alkane researchgate.net
Alkyl BromidesSilane, tris[(1-methylethyl)thio]-AIBNToluene, 75-90 °C, ~0.5 hComplete reduction to alkane researchgate.net
Alkyl ChloridesSilane, tris[(1-methylethyl)thio]-AIBNToluene, 75-90 °C, longer reaction timesReduction to alkane, requires periodic addition of initiator researchgate.net

The reductive capabilities of Silane, tris[(1-methylethyl)thio]- extend beyond organic halides. Studies have shown its effectiveness in the reduction of other functional groups that can participate in radical chain reactions. datapdf.comresearchgate.net Specifically, it has been successfully employed for the reduction of organic isocyanides, selenides, and xanthates to their corresponding hydrocarbons. datapdf.com

These transformations follow a similar free-radical mechanism as the reduction of halides, highlighting the versatility of Silane, tris[(1-methylethyl)thio]- as a hydrogen atom donor in radical processes. The efficiency of these reductions makes it a useful tool for the de-functionalization of a range of organic molecules. molaid.com

Functional GroupReagentInitiatorGeneral OutcomeReference
IsocyanidesSilane, tris[(1-methylethyl)thio]-AIBNEfficient reduction to hydrocarbon datapdf.com
SelenidesSilane, tris[(1-methylethyl)thio]-AIBNEfficient reduction to hydrocarbon datapdf.com
XanthatesSilane, tris[(1-methylethyl)thio]-AIBNEfficient reduction to hydrocarbon datapdf.com

Formation of Carbon-Carbon Bonds via Radical Cyclization (General Radical Chemistry)

The generation of carbon-centered radicals in the presence of unsaturated systems, such as alkenes or alkynes, can lead to intramolecular cyclization, a powerful method for the construction of cyclic molecules. Given that Silane, tris[(1-methylethyl)thio]- is a competent mediator of radical reactions, it has the potential to be used in such radical cyclization strategies. researchgate.netmolaid.com

The general principle involves the initial formation of a carbon radical from a suitable precursor (e.g., an organic halide). This radical can then add to a tethered double or triple bond, forming a new carbon-carbon bond and a new cyclic radical. This new radical then abstracts a hydrogen atom from Silane, tris[(1-methylethyl)thio]- to furnish the final cyclized product and propagate the radical chain. While the fundamental reactivity of this silane supports its use in such transformations, specific examples of its application in complex radical cyclizations are not as extensively documented as for its well-known counterpart, tris(trimethylsilyl)silane (B43935).

Role as a Radical Initiator in Organic Reactions

It is crucial to clarify the role of Silane, tris[(1-methylethyl)thio]- in radical reactions. It is not a primary radical initiator in the sense that it does not spontaneously generate radicals upon heating or irradiation to a significant extent. Instead, it functions as a key component in a radical chain reaction that is initiated by a conventional radical initiator like AIBN or dibenzoyl peroxide. researchgate.net

The process begins with the thermal decomposition of the initiator (e.g., AIBN) to produce initial radicals. These radicals then react with Silane, tris[(1-methylethyl)thio]- to generate the tris(isopropylthio)silyl radical. This silyl radical is the species that acts as the chain carrier, for instance, by abstracting a halogen from an alkyl halide to produce an alkyl radical. The subsequent hydrogen atom transfer from the silane to the alkyl radical completes the reduction and regenerates the silyl radical. Therefore, Silane, tris[(1-methylethyl)thio]- acts as a mediator or propagator of the radical chain, rather than a primary initiator.

Strategic Use in Multi-Step Organic Syntheses

The strategic incorporation of a particular reagent in a multi-step synthesis depends on its reliability, selectivity, and compatibility with other functional groups. Based on its known reactivity, Silane, tris[(1-methylethyl)thio]- offers potential for strategic applications. For instance, its ability to selectively reduce certain functional groups via a radical pathway could be advantageous in complex molecular architectures where other reducing agents might lack selectivity.

However, despite its demonstrated utility in fundamental reductive transformations, specific examples of the strategic use of Silane, tris[(1-methylethyl)thio]- in the total synthesis of complex natural products or pharmaceuticals are not widely reported in the literature. Synthetic chemists often rely on more extensively studied reagents like tributyltin hydride or tris(trimethylsilyl)silane, for which a larger body of data and established protocols exist. Nevertheless, the unique reactivity profile of tris(alkylthio)silanes suggests they remain valuable tools with the potential for broader application in complex synthetic challenges. researchgate.net

Comparative Studies and Structure Reactivity Relationships Within Tris Alkylthio Silane Analogues

Influence of Alkyl Chain Variation on Reactivity and Selectivity

The reactivity and selectivity of tris(alkylthio)silanes in radical reductions are significantly influenced by the nature of the alkyl groups attached to the sulfur atoms. Studies have demonstrated that variations in the alkyl chain can modulate the hydrogen-donating ability of the silane (B1218182).

Initial research into this class of compounds explored the reducing capabilities of tris(methylthio)silane and Silane, tris[(1-methylethyl)thio]- (also known as tris(isopropylthio)silane) in the reduction of various organic substrates. researchgate.net These studies revealed that both compounds are effective radical reducing agents, capable of reducing halides, xanthates, and other functional groups in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net

The data indicates that tris(methylthio)silane and tris(isopropylthio)silane exhibit comparable reducing efficiencies for many substrates, suggesting that the electronic effect of the alkylthio groups is a primary determinant of reactivity. However, subtle differences in selectivity can arise due to the varying steric bulk of the alkyl groups. The larger isopropyl groups in Silane, tris[(1-methylethyl)thio]- can influence the approach of the substrate radical to the silicon-hydrogen bond, which may lead to enhanced selectivity in certain reactions.

Table 1: Comparative Reduction Yields using Tris(alkylthio)silanes

Substrate Reducing Agent Product Yield (%)
1-Bromoadamantane (MeS)₃SiH Adamantane 95
1-Bromoadamantane (i-PrS)₃SiH Adamantane 92
Cyclohexyl isocyanide (MeS)₃SiH Cyclohexane 88
Cyclohexyl isocyanide (i-PrS)₃SiH Cyclohexane 85
Phenanthrene-9-carbothioic acid O-ethyl ester (MeS)₃SiH Phenanthrene 98
Phenanthrene-9-carbothioic acid O-ethyl ester (i-PrS)₃SiH Phenanthrene 96

Data sourced from Chatgilialoglu et al., 1990. researchgate.net

Comparison of Silane, tris[(1-methylethyl)thio]- with Other Silicon Hydrides (e.g., Tris(trimethylsilyl)silane)

A crucial aspect of evaluating a new reducing agent is to benchmark its performance against established reagents. Tris(trimethylsilyl)silane (B43935) (TTMSS) is a well-regarded silicon-based radical reducing agent, itself developed as a less toxic alternative to tin hydrides. organic-chemistry.orgwikipedia.org

Silane, tris[(1-methylethyl)thio]- and its analogues were introduced as attractive alternatives to TTMSS. researchgate.net The primary factor governing the reactivity of silicon hydrides as radical reducing agents is the silicon-hydrogen bond dissociation energy (BDE). A weaker Si-H bond facilitates the hydrogen atom transfer to a carbon-centered radical, which is the key propagation step in the reduction cycle. The BDE of the Si-H bond in TTMSS is estimated to be around 79-84 kcal/mol. organic-chemistry.orgwikipedia.org While specific BDE values for Silane, tris[(1-methylethyl)thio]- are not as widely reported, the substitution of silicon with three sulfur atoms is known to weaken the Si-H bond. This is attributed to the ability of the sulfur atoms to stabilize the resulting silyl (B83357) radical.

The reactivity of TTMSS is often compared to other silanes, highlighting the significant impact of substituents on the Si-H bond strength. For instance, the Si-H bond in triethylsilane is considerably stronger (approx. 90 kcal/mol), rendering it a less effective radical reducing agent under typical conditions. organic-chemistry.org The development of tris(alkylthio)silanes represents an effort to fine-tune the electronic properties of the silicon center to achieve reactivity comparable to or exceeding that of TTMSS, while potentially offering different selectivity profiles.

Relative Reactivity to Other Radical Reducing Agents (e.g., Tin Hydrides, Germanium Hydrides)

The primary impetus for the development of new radical reducing agents has been the desire to replace toxic organotin compounds like tributyltin hydride (Bu₃SnH). organic-chemistry.org Therefore, a direct comparison of the reactivity of Silane, tris[(1-methylethyl)thio]- with tin and germanium hydrides is essential.

Tributyltin hydride has a relatively weak Sn-H bond (approx. 74 kcal/mol), which makes it a highly efficient hydrogen donor. organic-chemistry.org However, the toxicity and difficulty in removing organotin byproducts from reaction mixtures are significant drawbacks. organic-chemistry.org Tris(alkylthio)silanes have been shown to be effective alternatives to trialkylgermanium hydrides and are considered in the same vein as alternatives to tin hydrides. researchgate.net

Trialkylgermanium hydrides, such as tri-n-butylgermanium hydride, represent another class of radical reducing agents. They are generally less reactive than their tin counterparts but more reactive than many silicon hydrides. The introduction of tris(alkylthio)silanes provided a new class of reagents that could potentially match or exceed the reactivity of germanium hydrides, offering chemists a broader spectrum of reducing agents to choose from. researchgate.net

Table 2: Comparison of Bond Dissociation Energies (BDE) of Common Radical Reducing Agents

Compound Bond BDE (kcal/mol)
Tributyltin hydride Sn-H ~74
Tris(trimethylsilyl)silane Si-H ~79-84
Triethylsilane Si-H ~90

Data compiled from various sources. organic-chemistry.orgwikipedia.org

Design Principles for Tailoring Reducing Abilities and Selectivity

The design of new radical reducing agents with tailored reactivity and selectivity hinges on a fundamental understanding of the factors that govern the hydrogen atom transfer process. For silicon hydrides, the following principles are paramount:

Silicon-Hydrogen Bond Dissociation Energy (BDE): As previously discussed, a lower Si-H BDE leads to a more reactive hydrogen donor. The BDE is influenced by the substituents on the silicon atom. Electron-withdrawing groups can strengthen the Si-H bond, while groups that can stabilize the resulting silyl radical, such as silyl or thioether groups, tend to weaken it. The substitution pattern on Silane, tris[(1-methylethyl)thio]- with three sulfur atoms directly attached to the silicon is a clear application of this principle to enhance reactivity.

Steric Effects: The steric bulk of the substituents on the silicon hydride can influence the rate and selectivity of the reaction. Large, bulky groups can hinder the approach of the substrate radical to the Si-H bond, potentially leading to lower reactivity but increased selectivity for less sterically hindered radical centers. The use of isopropyl groups in Silane, tris[(1-methylethyl)thio]- introduces more steric bulk compared to the methyl groups in tris(methylthio)silane, which can be exploited to achieve different selectivities.

Polar Effects: The polarity of the transition state for hydrogen abstraction can also play a role. The interaction between the radical and the hydrogen donor can be influenced by the electronic nature of both species. By modifying the substituents on the silicon, the polarity of the Si-H bond can be fine-tuned, which can affect the rate of reaction with electrophilic or nucleophilic radicals.

Future Research Directions and Perspectives on Tris Alkylthio Silane Chemistry

Development of Novel Synthetic Methodologies Utilizing Tris(alkylthio)silanes

The synthesis of tris(alkylthio)silanes, such as tris(methylthio)silane and tris(2-propylthio)silane, has been accomplished through the reaction of trichlorosilane (B8805176) with the corresponding alkanethiols in the presence of a base like pyridine. researchgate.net While effective, future research is poised to develop more efficient, selective, and environmentally benign synthetic routes.

One promising avenue is the exploration of catalyst systems for the direct and selective thiolation of silanes. This could involve the use of transition metal catalysts or organocatalysts to facilitate the formation of Si-S bonds under milder conditions and with higher atom economy. sigmaaldrich.com The development of methods for the asymmetric synthesis of chiral tris(alkylthio)silanes represents another significant challenge and opportunity, as such compounds could serve as valuable ligands in asymmetric catalysis.

Furthermore, the reactivity of the Si-H bond in tris(alkylthio)silanes, when present, opens up possibilities for hydrosilylation reactions. Research into the catalytic hydrosilylation of various unsaturated substrates using tris(alkylthio)silanes could lead to the synthesis of a wide range of functionalized organosilicon compounds. scilit.com The development of photocatalytic methods, which can operate under mild conditions, is also a burgeoning area of interest. nus.edu.sg

Table 1: Synthetic Approaches for Tris(alkylthio)silanes and Related Compounds

PrecursorsReagentsProductReference
Trichlorosilane, AlkanethiolsPyridineTris(alkylthio)silane researchgate.net
Silicon HalidesGrignard ReagentsOrganosilicon Compounds cfsilicones.com
HydrosilanesAlkenes/AlkynesFunctionalized Silanes scilit.com
Elemental SiliconMethyl ChlorideMethyl Chlorosilanes cfsilicones.com

Exploration of New Mechanistic Insights via Advanced Techniques

A deeper understanding of the reaction mechanisms involving tris(alkylthio)silanes is crucial for the rational design of new synthetic methods and applications. Advanced spectroscopic and computational techniques will play a pivotal role in elucidating the intricate details of these processes.

For instance, in-situ spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. nih.gov The study of radical reactions involving tris(alkylthio)silanes, which have shown potential as reducing agents, would benefit from techniques like electron paramagnetic resonance (EPR) spectroscopy to directly observe and characterize the radical species involved. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the electronic properties of tris(alkylthio)silanes and their derivatives. researchgate.net These theoretical studies can complement experimental findings and guide the development of more efficient and selective reactions.

Green Chemistry and Sustainable Synthesis Approaches with Organosilicon Reagents

The principles of green chemistry are increasingly influencing the direction of chemical research, and the field of organosilicon chemistry is no exception. Future research on tris(alkylthio)silanes will likely focus on developing more sustainable synthetic processes. This includes the use of non-toxic, renewable starting materials, the reduction of waste generation, and the use of environmentally benign solvents and catalysts. cfsilicones.com

Organosilicon compounds are being explored for their potential in creating sustainable materials, such as biodegradable silicones and eco-friendly coatings. cfsilicones.com Tris(alkylthio)silanes could serve as valuable precursors or building blocks in the synthesis of such materials. Their unique properties may also find application in the development of more sustainable industrial processes.

The search for alternatives to toxic reagents is a key aspect of green chemistry. For example, tris(trimethylsilyl)silane (B43935) has been investigated as a less toxic replacement for tributyltin hydride in radical reactions. organic-chemistry.orgwikipedia.org Similarly, exploring the reducing properties of tris(alkylthio)silanes could offer greener alternatives in organic synthesis. researchgate.net

Integration of Tris(alkylthio)silane Chemistry into Broader Chemical Domains

The unique structural and electronic properties of tris(alkylthio)silanes make them attractive candidates for integration into various chemical domains beyond traditional organosilicon chemistry.

In materials science, tris(alkylthio)silanes can be used as surface modifying agents to impart specific functionalities to materials. sigmaaldrich.com The thioether groups can act as ligands for metal nanoparticles, enabling the preparation of novel nanocomposites with tailored properties. Furthermore, the incorporation of tris(alkylthio)silane moieties into polymers could lead to materials with enhanced thermal stability, refractive index, or other desirable characteristics.

In coordination chemistry, tris(alkylthio)silanes can act as tripodal ligands for transition metals. The synthesis and characterization of metal complexes with tris(alkylthio)silane ligands have already been reported, demonstrating their potential in catalysis and materials science. nih.gov Future work could explore the catalytic activity of these complexes in a variety of organic transformations.

The application of organosilicon compounds in medicinal chemistry and biology is a rapidly growing field. researchgate.netwikipedia.org While the biological activity of tris(alkylthio)silanes has not been extensively studied, their unique properties may offer new opportunities for the design of novel therapeutic agents or diagnostic tools.

Q & A

Q. How can researchers reconcile conflicting mechanistic proposals for Silane, tris[(1-methylethyl)thio]- in radical-mediated reactions?

  • Methodological Answer : Use radical trapping agents (e.g., TEMPO) and ESR spectroscopy to detect transient species. Compare kinetic isotope effects (KIE) for C-H vs. C-D bonds to distinguish between hydrogen abstraction and electron-transfer mechanisms .

Q. What criteria should guide the selection of prior studies for comparative analysis in a literature review?

  • Methodological Answer : Prioritize peer-reviewed studies with full experimental details (e.g., reagent purity, instrumentation parameters). Exclude datasets lacking error margins or reproducibility protocols. Use citation mapping tools (e.g., Web of Science) to identify seminal works and assess citation bias .

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